N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 950273-46-8
VCID: VC8454618
InChI: InChI=1S/C21H20ClN5O2S2/c1-11-7-14(15(29-2)8-13(11)22)24-17(28)9-30-21-26-25-19-18-12-5-3-4-6-16(12)31-20(18)23-10-27(19)21/h7-8,10H,3-6,9H2,1-2H3,(H,24,28)
SMILES: CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5
Molecular Formula: C21H20ClN5O2S2
Molecular Weight: 474 g/mol

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide

CAS No.: 950273-46-8

Cat. No.: VC8454618

Molecular Formula: C21H20ClN5O2S2

Molecular Weight: 474 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide - 950273-46-8

Specification

CAS No. 950273-46-8
Molecular Formula C21H20ClN5O2S2
Molecular Weight 474 g/mol
IUPAC Name N-(4-chloro-2-methoxy-5-methylphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide
Standard InChI InChI=1S/C21H20ClN5O2S2/c1-11-7-14(15(29-2)8-13(11)22)24-17(28)9-30-21-26-25-19-18-12-5-3-4-6-16(12)31-20(18)23-10-27(19)21/h7-8,10H,3-6,9H2,1-2H3,(H,24,28)
Standard InChI Key HCCVIIRCVVVRQE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5
Canonical SMILES CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5

Introduction

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide is a complex organic compound featuring a diverse range of functional groups, including a sulfanyl group attached to a tetraazatetracyclohexadeca system and an acetamide moiety linked to a chloro-methoxy-methylphenyl group. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given its unique structural properties.

Synthesis and Preparation

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetraazatetracyclohexadeca system and the attachment of the sulfanyl group to the acetamide moiety. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.

  • Starting Materials: The synthesis likely begins with simpler aromatic compounds and heterocyclic precursors.

  • Reaction Conditions: Conditions such as temperature, solvent, and catalysts are crucial for each step of the synthesis.

  • Purification Methods: Techniques like chromatography or crystallization are used to isolate the final product.

Potential Applications

Given its complex structure, this compound may have potential applications in various fields:

  • Pharmaceuticals: The presence of multiple functional groups could allow it to interact with biological targets, making it a candidate for drug development.

  • Materials Science: Its unique structure might confer interesting optical or electronic properties, useful in materials design.

Safety and Environmental Considerations

While specific safety data for this compound are not readily available, compounds with similar structures often require careful handling due to potential toxicity and environmental impact.

HazardDescription
ToxicityMay be harmful if ingested, inhaled, or if it comes into contact with skin.
Environmental ImpactCould be hazardous to aquatic life, similar to other complex organic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator